molecular formula C8H12Cl4 B14519298 5,7,7,7-Tetrachloro-5-methylhept-1-ene CAS No. 62435-48-7

5,7,7,7-Tetrachloro-5-methylhept-1-ene

Cat. No.: B14519298
CAS No.: 62435-48-7
M. Wt: 250.0 g/mol
InChI Key: GRJXRHHRPZLCBF-UHFFFAOYSA-N
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Description

5,7,7,7-Tetrachloro-5-methylhept-1-ene is an organic compound with the molecular formula C8H12Cl4 It is a chlorinated derivative of heptene, characterized by the presence of four chlorine atoms and a methyl group attached to the heptene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,7,7-Tetrachloro-5-methylhept-1-ene typically involves the chlorination of 5-methylhept-1-ene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas (Cl2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process. Safety measures are also crucial due to the handling of chlorine gas and other hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

5,7,7,7-Tetrachloro-5-methylhept-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols or ketones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted heptenes, while reduction reactions can produce partially or fully dechlorinated heptenes.

Scientific Research Applications

5,7,7,7-Tetrachloro-5-methylhept-1-ene has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other chlorinated compounds and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules can be investigated to understand its potential effects on living organisms.

    Medicine: Research into its potential use as a pharmaceutical intermediate or in drug development is ongoing.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which 5,7,7,7-Tetrachloro-5-methylhept-1-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple chlorine atoms can influence the compound’s reactivity and binding affinity. Pathways involved in its action may include halogen bonding, hydrophobic interactions, and covalent modifications of target molecules.

Comparison with Similar Compounds

Similar Compounds

    5,7,7,7-Tetrachloro-3-methyl-1-heptene: Another chlorinated heptene with a similar structure but different substitution pattern.

    1-Heptene, 5,7,7,7-tetrachloro-5-methyl-: A closely related compound with slight variations in the position of chlorine atoms and methyl groups.

Uniqueness

5,7,7,7-Tetrachloro-5-methylhept-1-ene is unique due to its specific arrangement of chlorine atoms and the presence of a methyl group. This structural configuration imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo selective reactions and form specific products makes it valuable for various applications in research and industry.

Properties

CAS No.

62435-48-7

Molecular Formula

C8H12Cl4

Molecular Weight

250.0 g/mol

IUPAC Name

5,7,7,7-tetrachloro-5-methylhept-1-ene

InChI

InChI=1S/C8H12Cl4/c1-3-4-5-7(2,9)6-8(10,11)12/h3H,1,4-6H2,2H3

InChI Key

GRJXRHHRPZLCBF-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)(CC(Cl)(Cl)Cl)Cl

Origin of Product

United States

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